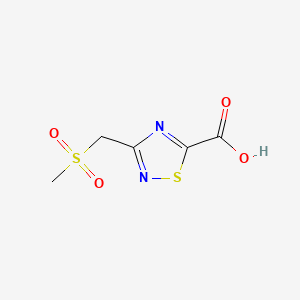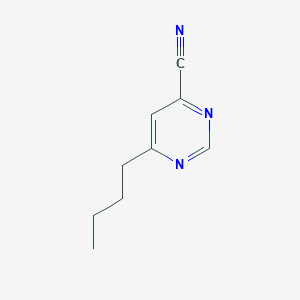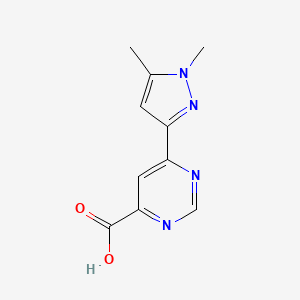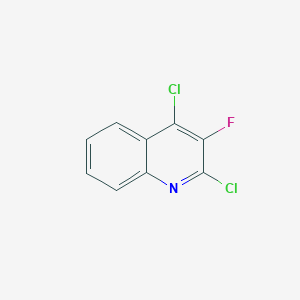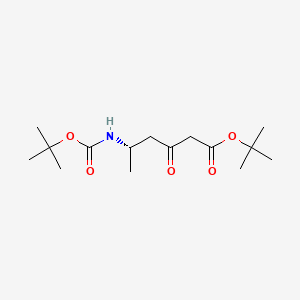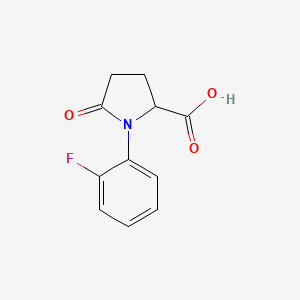
(4R,5R)-5-((R)-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the aldol condensation reaction, followed by protection and deprotection steps to introduce the trityloxy and dioxolane groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex molecules. Its unique stereochemistry makes it valuable for constructing chiral centers in target molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and alcohols. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals
Industry
In the industrial sector, (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used in the production of fine chemicals and specialty materials. Its applications range from the synthesis of agrochemicals to the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of enzyme activity. The trityloxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5R)-5-(®-1-Hydroxy-2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- (4R,5R)-5-(®-1-Hydroxy-2-(methoxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Uniqueness
Compared to similar compounds, (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to the presence of the trityloxy group. This bulky substituent can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C27H28O5 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(4R,5R)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-24(18-28)25(32-26)23(29)19-30-27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18,23-25,29H,19H2,1-2H3/t23-,24+,25-/m1/s1 |
Clave InChI |
SOVZMRHGXQNNMR-DSNGMDLFSA-N |
SMILES isomérico |
CC1(O[C@H]([C@H](O1)[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=O)C |
SMILES canónico |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
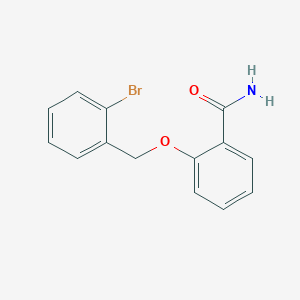
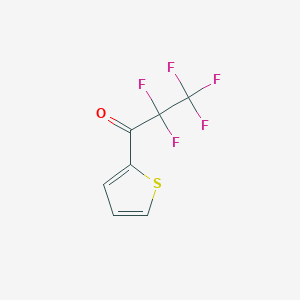
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
